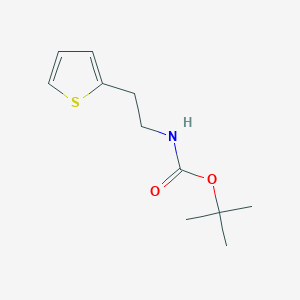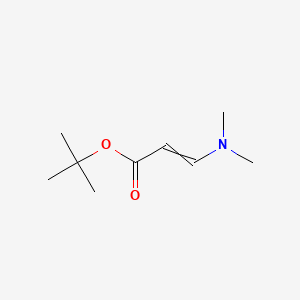
Tert-butyl 3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(Dimethylamino)acrylate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of acrylic acid and is characterized by the presence of a tert-butyl ester group and a dimethylamino group. This compound is used in various chemical reactions and has applications in polymer chemistry, pharmaceuticals, and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize tert-Butyl 3-(Dimethylamino)acrylate involves the esterification of acrylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Michael Addition: Another method involves the Michael addition of dimethylamine to tert-butyl acrylate. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the addition of the amine to the acrylate.
Industrial Production Methods: Industrial production of tert-Butyl 3-(Dimethylamino)acrylate often involves continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for efficient and sustainable synthesis by controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Polymerization: tert-Butyl 3-(Dimethylamino)acrylate can undergo free-radical polymerization to form polymers and copolymers. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The ester group in tert-Butyl 3-(Dimethylamino)acrylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.
Nucleophiles: Halides, alkoxides.
Major Products:
Polymers and Copolymers: Formed through polymerization reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Polymer Chemistry: tert-Butyl 3-(Dimethylamino)acrylate is used as a monomer in the synthesis of various polymers and copolymers.
Biology and Medicine:
Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its ability to form biocompatible polymers that can encapsulate and release drugs in a controlled manner.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(Dimethylamino)acrylate in polymerization reactions involves the formation of free radicals that initiate the polymerization process. The dimethylamino group can also interact with other functional groups through hydrogen bonding or ionic interactions, influencing the properties of the resulting polymers .
Comparison with Similar Compounds
tert-Butyl Acrylate: Similar in structure but lacks the dimethylamino group. It is used in the synthesis of poly(acrylic acid) and other polymers.
Dimethylaminoethyl Methacrylate: Contains a similar dimethylamino group but has a methacrylate backbone instead of an acrylate backbone.
Uniqueness: tert-Butyl 3-(Dimethylamino)acrylate is unique due to the presence of both the tert-butyl ester and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for the synthesis of specialized polymers with tailored properties for specific applications .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3 |
InChI Key |
DRZNUNSHBFDHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
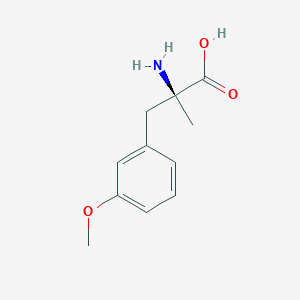
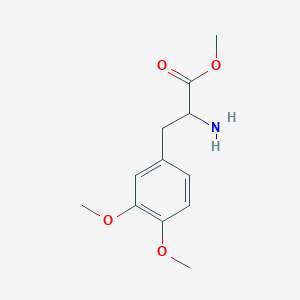
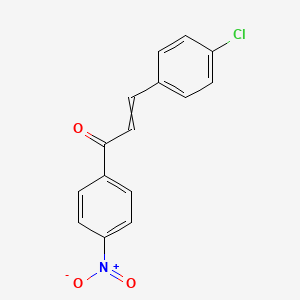
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047717.png)
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047721.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047724.png)
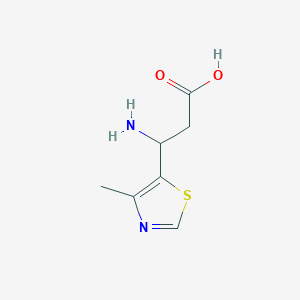
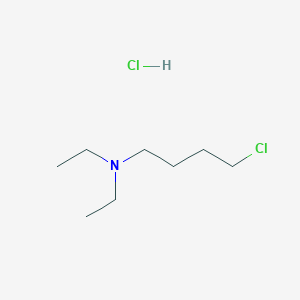
![1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B15047737.png)
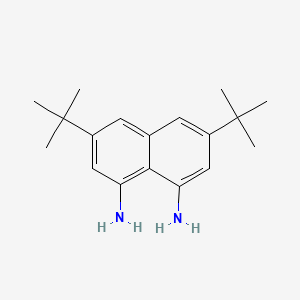
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15047749.png)
